4-Chloro-5-methoxyisoquinoline
Description
Evolution of Isoquinoline (B145761) Scaffolds in Chemical Biology
The journey of isoquinoline scaffolds in chemical biology began with the isolation of naturally occurring alkaloids from plants. These natural products, with their complex and diverse structures, have long been a source of inspiration for medicinal chemists. nih.gov Traditional synthetic methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions have been the cornerstones for constructing the isoquinoline core. nih.govacs.org However, the demand for greater molecular diversity and more efficient synthetic routes has led to the development of modern techniques, such as palladium-catalyzed cross-coupling reactions, which allow for the precise and regioselective functionalization of the isoquinoline skeleton. nih.gov This evolution in synthetic methodology has significantly expanded the accessible chemical space for isoquinoline derivatives, enabling the creation of novel compounds with tailored properties. nih.gov
Significance of Substituted Isoquinolines in Contemporary Medicinal Chemistry Research
Substituted isoquinolines are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity. nih.govresearchgate.net The strategic placement of various substituents on the isoquinoline ring system can dramatically influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov This has led to the development of isoquinoline-based compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.net The versatility of the isoquinoline framework allows for the fine-tuning of molecular properties to optimize drug-like characteristics, making it a highly attractive starting point for drug discovery programs. nih.govresearchgate.net
Current Research Landscape of Halogenated and Alkoxy-Substituted Isoquinolines
The introduction of halogen and alkoxy substituents onto the isoquinoline core is a key strategy in modern medicinal chemistry. Halogenation can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity. nih.gov For instance, the position of a halogen substituent on the isoquinoline scaffold has been shown to switch the selectivity of inhibition between different enzymes, highlighting the crucial role of these atoms in directing biological activity. nih.gov A cost-effective method for the direct halogenation of isoquinolines at the C4 position has recently been developed, which is of significant importance as 4-haloisoquinolines are key starting materials for the synthesis of various pharmacologically active compounds. acs.org
Alkoxy groups, such as the methoxy (B1213986) group, are also vital substituents. The presence of electron-donating groups like methoxy can favor certain chemical reactions, such as the cyclization step in the synthesis of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives. rsc.org Methoxy- and benzyloxy-substituted isoquinolines can be regioselectively metalated at the C-1 position, providing versatile building blocks for the synthesis of various benzylisoquinoline and oxoaporphine alkaloids, which possess a range of biological activities including antibacterial, antifungal, and anticancer properties. rsc.orgnih.gov
Overview of Preclinical Research Endeavors on Isoquinoline Derivatives
The preclinical research landscape for isoquinoline derivatives is vibrant and expanding. Numerous studies have demonstrated their potential in treating a variety of diseases.
Anticancer Activity: Isoquinoline-based compounds have been extensively investigated for their anticancer properties. nih.gov They can induce cancer cell death through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and interruption of cell migration. researchgate.netnih.gov For example, certain isoquinoline derivatives have shown potent cytotoxic effects against various human cancer cell lines, in some cases exceeding the activity of standard chemotherapeutic drugs. oup.com Some have been designed to inhibit inhibitor of apoptosis proteins (IAPs), showing promising antitumor efficacy in preclinical models of ovarian cancer. nih.gov
Neuroprotective Effects: Isoquinoline alkaloids and their derivatives have also emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov They can exert neuroprotective effects through multiple mechanisms, such as inhibiting oxidative stress, reducing neuroinflammation, and modulating neurotransmitter systems. mdpi.comresearchgate.net Some isoquinoline derivatives have been shown to selectively and reversibly inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathology of neurodegenerative disorders. researchgate.net
Chemical Profile of 4-Chloro-5-methoxyisoquinoline
While the broader class of substituted isoquinolines is the subject of extensive research, specific data on this compound is limited in publicly accessible scientific literature. Its investigation appears to be at a nascent stage, primarily centered around its synthesis and availability as a chemical building block.
Below is a table summarizing the known chemical properties of this compound.
| Property | Value |
| CAS Number | 1231761-35-5 |
| Molecular Formula | C₁₀H₈ClNO |
| Molecular Weight | 193.63 g/mol |
| Purity (Typical) | ≥95% |
This data is compiled from chemical supplier information.
The structure of this compound, featuring a chlorine atom at the 4-position and a methoxy group at the 5-position, suggests it as a potentially valuable intermediate for further chemical synthesis. The presence of the reactive chloro group allows for various cross-coupling reactions to introduce new functional groups, while the methoxy group influences the electronic properties of the aromatic system.
Given the established pharmacological importance of halogenated and alkoxy-substituted isoquinolines, this compound represents an interesting, yet underexplored, molecule for future medicinal chemistry research.
Concluding Remarks
The field of isoquinoline research continues to be a fertile ground for the discovery of novel chemical entities with significant therapeutic potential. The evolution of synthetic methodologies has provided chemists with the tools to create a vast diversity of substituted isoquinolines. Halogenated and alkoxy-substituted derivatives, in particular, are of high interest due to their demonstrated impact on biological activity. While preclinical studies on a wide range of isoquinoline compounds have shown promising results in areas like oncology and neuropharmacology, the specific compound this compound remains largely uncharacterized in the scientific literature. Its chemical structure, however, positions it as a compelling candidate for future investigation, holding the potential to contribute to the next generation of isoquinoline-based therapeutics.
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
4-chloro-5-methoxyisoquinoline |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-3-7-5-12-6-8(11)10(7)9/h2-6H,1H3 |
InChI Key |
QRSZSZKZFVDDSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=CC(=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Methoxyisoquinoline
Classical and Modern Synthetic Routes to the Isoquinoline (B145761) Nucleus
The construction of the fundamental isoquinoline ring system is a well-established field in organic chemistry, with several named reactions providing reliable access to this heterocyclic core. These classical methods, along with more modern approaches, can be conceptually applied to the synthesis of precursors for 4-Chloro-5-methoxyisoquinoline.
Strategies for Isoquinoline Ring Formation
The assembly of the isoquinoline nucleus typically involves the formation of the nitrogen-containing ring onto a pre-existing benzene (B151609) ring. Key strategies include the Bischler-Napieralski and Pomeranz-Fritsch reactions.
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be aromatized to the corresponding isoquinolines. organic-chemistry.orgwikipedia.org This process involves an intramolecular electrophilic aromatic substitution, typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). organic-chemistry.org For the synthesis of a 5-methoxyisoquinoline (B1338356) precursor, a starting material such as N-(2-(3-methoxyphenyl)ethyl)acetamide would be required. The cyclization would be directed to the position ortho to the activating methoxy (B1213986) group.
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.org This reaction involves the condensation of an aromatic aldehyde with an aminoacetaldehyde dialkyl acetal. To access a 5-methoxyisoquinoline scaffold, 3-methoxybenzaldehyde (B106831) would be a suitable starting material. While effective for various isoquinolines, the yields of the classical Pomeranz-Fritsch reaction can sometimes be modest. thermofisher.com
Modern variations and other synthetic methods, such as those involving directed ortho metalation (DoM), offer alternative pathways. wikipedia.orgorganic-chemistry.org DoM utilizes a directing group to selectively deprotonate the ortho-position of an aromatic ring with a strong base, followed by reaction with an electrophile. wikipedia.orgbaranlab.org A methoxy group can act as a directing group, facilitating lithiation at the adjacent position. wikipedia.org This strategy could be employed to introduce functionality at the C-4 or C-6 position of a 5-methoxy-substituted benzene derivative, which could then be elaborated into the isoquinoline ring.
Table 1: Comparison of Classical Isoquinoline Syntheses
| Reaction | Starting Materials | Key Reagents | Intermediate/Product | Ref. |
| Bischler-Napieralski | β-Arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline (B110456) | organic-chemistry.orgwikipedia.org |
| Pomeranz-Fritsch | Aromatic aldehyde, Aminoacetaldehyde dialkyl acetal | H₂SO₄, Lewis Acids | Isoquinoline | thermofisher.comwikipedia.org |
Regioselective Chlorination and Methoxylation Approaches
The introduction of the chloro and methoxy groups at the C-4 and C-5 positions, respectively, requires careful consideration of regioselectivity.
Regioselective Chlorination: The direct chlorination of 5-methoxyisoquinoline would likely be governed by the electronic effects of the methoxy group and the heterocyclic nitrogen atom. The methoxy group is an ortho-, para-director, while the isoquinoline nitrogen deactivates the heterocyclic ring towards electrophilic substitution. Electrophilic chlorination of activated aromatic systems can be achieved with various reagents, including N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TICA) in the presence of an acid catalyst. researchgate.netscielo.br The regioselectivity of halogenation on substituted isoquinolines can be complex, often yielding a mixture of products. Catalyst-controlled regioselective chlorination of phenols and anilines has been demonstrated, suggesting that similar strategies could potentially be applied to achieve C-4 chlorination of 5-methoxyisoquinoline by mitigating the directing effect of the methoxy group. researchgate.net
Alternatively, a precursor such as 5-methoxyisoquinoline N-oxide could be used. The N-oxide functionality alters the electronic distribution of the ring system, potentially favoring substitution at different positions. Treatment of isoquinoline N-oxides with reagents like phosphoryl chloride (POCl₃) can lead to chlorination at the C-1 position. baranlab.org
Regioselective Methoxylation: The introduction of the methoxy group at C-5 could be achieved through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a 4,5-dihaloisoquinoline. The reactivity of halogens in SNAr reactions on isoquinoline systems is position-dependent, with the C-1 and C-4 positions being generally more activated towards nucleophilic attack. shahucollegelatur.org.in In a 1,4-dichloroisoquinoline, selective substitution at the C-1 position by methoxide (B1231860) has been observed. shahucollegelatur.org.in To achieve methoxylation at C-5, one might envision starting with a precursor like 4-chloro-5-nitroisoquinoline, where the nitro group strongly activates the C-5 position for nucleophilic attack by methoxide, followed by reduction of the nitro group.
Another approach involves the synthesis of the isoquinoline ring from a precursor already containing the methoxy group, as described in the Bischler-Napieralski and Pomeranz-Fritsch reactions starting from 3-methoxyaniline or 3-methoxybenzaldehyde derivatives. scbt.com
Derivatization and Functionalization Strategies
The this compound scaffold possesses several reactive centers that can be exploited for further chemical modifications, enabling the synthesis of a diverse range of derivatives.
Substitution Reactions at Reactive Centers
The chlorine atom at the C-4 position is a key handle for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the isoquinoline nitrogen enhances the electrophilicity of the C-4 position, making it susceptible to attack by various nucleophiles. organic-chemistry.orgmasterorganicchemistry.com
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product | Ref. (by analogy) |
| Amines | Alkylamines, Arylamines | 4-Amino-5-methoxyisoquinolines | mdpi.com |
| Alcohols | Sodium Methoxide | 4,5-Dimethoxyisoquinoline | stackexchange.com |
| Thiols | Sodium Thiolate | 4-(Alkyl/Aryl)thio-5-methoxyisoquinolines | mdpi.com |
| Cyanide | Sodium Cyanide | 5-Methoxyisoquinoline-4-carbonitrile | - |
These reactions are typically carried out in the presence of a base and at elevated temperatures. The choice of solvent and reaction conditions can significantly influence the outcome and yield of the substitution.
Coupling Reactions for Scaffold Extension
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent at C-4 serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the C-4 position of the isoquinoline and a variety of organoboron reagents. nih.govsigmaaldrich.com This reaction is highly versatile and tolerates a wide range of functional groups. By employing different boronic acids or esters, a diverse array of aryl, heteroaryl, or alkyl groups can be introduced at the C-4 position. rsc.org
Table 3: Representative Suzuki-Miyaura Coupling Reactions on Chloroquinolines
| Boronic Acid/Ester | Catalyst/Ligand | Product Type | Ref. (by analogy) |
| Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-5-methoxyisoquinoline | researchgate.net |
| 2-Thiopheneboronic acid | PdCl₂(dppf) | 5-Methoxy-4-(thiophen-2-yl)isoquinoline | beilstein-journals.org |
| Methylboronic acid | Pd(OAc)₂/SPhos | 5-Methoxy-4-methylisoquinoline | - |
The Buchwald-Hartwig amination provides a route to C-N bond formation, enabling the synthesis of 4-amino-5-methoxyisoquinoline derivatives. thermofisher.comthieme-connect.de This reaction couples the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. clockss.org A variety of amine coupling partners can be used, leading to a wide range of substituted anilines and other amino derivatives. thieme-connect.de
Oxidation and Reduction Pathways
The this compound core can undergo oxidation and reduction reactions, which can affect the heterocyclic ring or the substituents.
Oxidation: The isoquinoline nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The formation of the N-oxide can alter the reactivity of the ring system, making it more susceptible to certain nucleophilic or electrophilic attacks. The methoxy group may also be susceptible to oxidation under harsh conditions, potentially leading to demethylation or degradation.
Reduction: The chloro group at the C-4 position can be removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is a common catalyst for the hydrogenolysis of aryl halides, which would yield 5-methoxyisoquinoline. nih.govcommonorganicchemistry.com The isoquinoline ring itself can be reduced to a 1,2,3,4-tetrahydroisoquinoline (B50084) under more forcing hydrogenation conditions or with specific reducing agents. The choice of reducing agent and reaction conditions is crucial to achieve selective reduction of either the chloro group or the heterocyclic ring.
Stereoselective Synthesis and Chiral Induction in Isoquinoline Derivatives
The development of stereoselective synthetic methods for isoquinoline derivatives is a significant area of research, driven by the prevalence of chiral isoquinoline alkaloids in nature and their therapeutic importance. While specific studies focusing exclusively on the stereoselective synthesis of this compound are not extensively documented in the public domain, general principles of asymmetric synthesis applied to the isoquinoline core are highly relevant. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. clockss.org
One of the primary strategies for achieving enantioselectivity is through the asymmetric reduction of a prochiral 3,4-dihydroisoquinoline intermediate. researchgate.net This can be accomplished using chiral reducing agents or, more commonly, through catalytic transfer hydrogenation or asymmetric hydrogenation. For instance, Noyori-type catalysts have been effectively used for the enantioselective hydrogenation of imines, which are precursors to chiral tetrahydroisoquinolines. nih.gov The success of such reactions, however, can be highly dependent on the substitution pattern of the isoquinoline ring, and factors like steric hindrance or electronic effects of substituents can influence both the yield and the enantiomeric excess of the product. nih.gov
Another approach involves the Pictet-Spengler reaction, a classic method for isoquinoline synthesis, which can be rendered stereoselective by using a chiral auxiliary on the starting β-arylethylamine or by employing a chiral catalyst. clockss.orgnumberanalytics.com The reaction condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization to form the tetrahydroisoquinoline ring. numberanalytics.com The stereochemistry at the newly formed chiral center (C-1) can be controlled by the existing chirality in the starting material or the chiral environment provided by the catalyst.
Furthermore, the introduction of a chiral center can be achieved via the addition of nucleophiles to an isoquinolinium salt. The facial selectivity of the nucleophilic attack can be directed by a chiral group attached to the nitrogen atom or by using a chiral catalyst that coordinates to the isoquinolinium salt and the incoming nucleophile.
While these methods are broadly applicable, the specific electronic and steric properties of the chloro and methoxy groups in this compound would necessitate careful optimization of reaction conditions to achieve high stereoselectivity. The electron-withdrawing nature of the chlorine atom and the electron-donating, sterically demanding methoxy group can influence the reactivity of the isoquinoline core and the efficacy of chiral catalysts.
Table 1: General Strategies for Stereoselective Isoquinoline Synthesis
| Method | Description | Key Considerations for this compound |
| Asymmetric Hydrogenation | Reduction of a prochiral 3,4-dihydroisoquinoline using a chiral catalyst. researchgate.netmdpi.com | Substituent effects on catalyst binding and activity. |
| Chiral Auxiliary-Guided Pictet-Spengler Reaction | Use of a chiral auxiliary on the β-arylethylamine precursor to direct cyclization. clockss.org | Availability of suitably substituted and chiral starting materials. |
| Catalytic Asymmetric Pictet-Spengler Reaction | Employment of a chiral catalyst to control the stereochemical outcome of the cyclization. | Catalyst compatibility with the substituted isoquinoline precursor. |
| Diastereoselective Nucleophilic Addition | Addition of a nucleophile to a chiral isoquinolinium salt. | Synthesis of the chiral isoquinolinium salt precursor. |
Green Chemistry Approaches in Isoquinoline Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including isoquinolines, to minimize environmental impact and improve efficiency. frontiersin.org These approaches focus on the use of environmentally benign solvents, renewable starting materials, atom-economical reactions, and energy-efficient reaction conditions. niscpr.res.inajgreenchem.com
One of the key areas of development is the use of alternative reaction media. Water has been explored as a green solvent for the synthesis of isoquinoline derivatives. nih.gov For example, ultrasound-promoted multicomponent reactions in water have been developed for the synthesis of pyrido[2,1-a]isoquinoline derivatives, offering advantages such as high yields, short reaction times, and easy work-up. nih.gov Another green solvent that has gained attention is polyethylene (B3416737) glycol (PEG), which is biodegradable and can be used as a recyclable catalytic medium. niscpr.res.inajgreenchem.com Ruthenium-catalyzed synthesis of 1-phenylisoquinoline (B189431) derivatives has been successfully carried out in PEG-400, providing a reusable catalytic system and high atom economy. niscpr.res.inajgreenchem.com
Microwave-assisted synthesis is another green chemistry tool that has been widely applied to isoquinoline synthesis. rsc.orgrsc.orgorganic-chemistry.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. rsc.org This technique has been employed in various isoquinoline syntheses, including palladium-catalyzed sequential coupling-imination-annulation reactions. organic-chemistry.orgacs.org
Furthermore, the development of catalyst-free reactions represents a significant advancement in green isoquinoline synthesis. For instance, the synthesis of isoquinoline-fused benzimidazoles has been achieved at room temperature in ethanol (B145695) without the need for a catalyst, proceeding through imine formation, cyclization, and aromatization. rsc.org
Continuous-flow synthesis is also emerging as a green and efficient technology for the production of isoquinolines. rsc.org Flow chemistry offers several advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling up. rsc.org Visible-light-promoted reactions in flow systems have been used for the synthesis of indolo[2,1-a]isoquinoline derivatives, utilizing a cheap organic photocatalyst. thieme-connect.comthieme-connect.com
Table 2: Green Chemistry Approaches in Isoquinoline Synthesis
| Approach | Description | Example Application |
| Alternative Solvents | Utilizing environmentally friendly solvents like water or PEG. niscpr.res.innih.govajgreenchem.com | Ru(II)/PEG-400 catalyzed synthesis of 1-phenylisoquinolines. niscpr.res.inajgreenchem.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions and reduce energy consumption. rsc.orgrsc.orgorganic-chemistry.org | Palladium-catalyzed one-pot synthesis of substituted isoquinolines. organic-chemistry.orgacs.org |
| Catalyst-Free Reactions | Designing synthetic routes that do not require a catalyst. rsc.org | Ambient temperature synthesis of isoquinoline-fused benzimidazoles in ethanol. rsc.org |
| Continuous-Flow Synthesis | Performing reactions in a continuous flow reactor for improved efficiency and safety. rsc.org | Visible-light photocatalytic synthesis of indolo[2,1-a]isoquinoline derivatives. thieme-connect.comthieme-connect.com |
Synthetic Challenges and Future Methodological Developments
Despite the numerous synthetic methods available for isoquinolines, several challenges remain, particularly for the synthesis of highly functionalized derivatives like this compound. Traditional methods such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions often require harsh conditions and may have limited substrate scope, especially for electron-deficient systems. numberanalytics.comniscpr.res.in The synthesis of polysubstituted isoquinolines with precise regiocontrol can also be challenging. acs.org
A significant challenge lies in the direct functionalization of the isoquinoline core. While nucleophilic attack is favored at the C1 and C3 positions, and electrophilic substitution can occur at C5 and C8 under forcing conditions, the C4 position is generally difficult to functionalize directly. acs.org This makes the synthesis of compounds like this compound, with a substituent at the 4-position, more complex, often requiring a de novo synthesis approach where the substituents are introduced on the precursors before the ring-forming step. acs.org
Future methodological developments are focused on overcoming these challenges by designing more efficient, regioselective, and environmentally friendly synthetic strategies. The use of transition-metal catalysis, particularly with earth-abundant 3d transition metals like iron, cobalt, nickel, and copper, is a promising area of research. bohrium.com These catalysts can enable novel C-H activation and annulation reactions, providing more direct and atom-economical routes to functionalized isoquinolines. nih.gov
Furthermore, the application of emerging technologies such as photocatalysis and electrosynthesis is expected to open up new avenues for isoquinoline synthesis. rsc.orgrsc.org These methods can enable transformations that are difficult to achieve with traditional thermal methods and often proceed under mild, environmentally friendly conditions. thieme-connect.comthieme-connect.com For example, electrochemical continuous-flow systems have been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones under metal- and oxidant-free conditions. rsc.org
The continued exploration of novel synthetic strategies, including the development of new catalysts, reaction conditions, and technologies, will be crucial for the efficient and sustainable synthesis of a wide range of isoquinoline derivatives, including this compound, for applications in medicinal chemistry and materials science. numberanalytics.comindiascienceandtechnology.gov.inresearchgate.net
Table 3: Future Directions in Isoquinoline Synthesis
| Area of Development | Description | Potential Impact |
| 3d Transition-Metal Catalysis | Utilizing abundant and less toxic metals like Fe, Co, Ni, and Cu for C-H activation and annulation reactions. bohrium.com | More sustainable and cost-effective synthesis of isoquinolines. |
| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single operation to increase efficiency and reduce waste. organic-chemistry.orgacs.orgacs.org | Streamlined synthesis of complex isoquinoline derivatives. |
| Photocatalysis and Electrosynthesis | Using light or electricity to drive chemical reactions, often under mild conditions. rsc.orgrsc.orgthieme-connect.comthieme-connect.com | Access to novel reactivity and more environmentally friendly synthetic routes. |
| Flow Chemistry | Implementing continuous-flow processes for improved control, safety, and scalability. numberanalytics.comrsc.orgrsc.org | More efficient and safer large-scale production of isoquinolines. |
Biological Activity Profiling of this compound in Preclinical and In Vitro Models
The following article details the current state of scientific knowledge regarding the biological activities of the chemical compound this compound. The information is presented according to a defined outline, focusing on its potential anticancer, antimicrobial, and anti-inflammatory properties based on available preclinical and in vitro research.
Biological Activity Profiling in Preclinical and in Vitro Models
Anti-inflammatory Investigations
Inhibition of Inflammatory Mediators
While direct studies on this compound's effect on inflammatory mediators are not extensively available, research on analogous isoquinoline (B145761) structures highlights a potential for such activity. For instance, immunomodulatory drugs (IMiDs) that contain an isoquinoline-related core structure are known to inhibit the production of a wide array of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1, IL-2, IL-6). tandfonline.com One study on a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives identified a compound, 10a, that significantly reduced TNF-α levels. tandfonline.com Similarly, 5-Aminoisoquinolin-1-one (5-AIQ), a PARP inhibitor, demonstrates anti-inflammatory activity by modulating the expression of cytokines and adhesion molecules. bath.ac.uk These findings suggest that the isoquinoline framework is conducive to interactions that suppress key inflammatory molecules.
Modulation of Inflammatory Pathways
The modulation of inflammatory pathways is a key therapeutic strategy for many diseases. The Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in signaling pathways for Toll-like receptors (TLRs) and IL-1 receptors. researchgate.netacs.org The activation of these pathways leads to the release of pro-inflammatory cytokines and chemokines. acs.org Consequently, IRAK4 is considered an attractive therapeutic target for managing inflammatory processes. researchgate.netacs.org Small molecule inhibitors targeting IRAK4 are being actively pursued for treating autoimmune and inflammatory conditions. researchgate.net The signaling cascade involves the MyD88/IRAK4 pathway, which activates NF-κB and interferon regulatory factors, promoting the release of inflammatory cytokines. nih.gov Research into 5-AIQ has shown that its inhibition of PARP-1 leads to the downregulation of NF-κB activity, which in turn suppresses the expression of multiple gene products involved in inflammation. bath.ac.uk
Neuroprotective Research and Neurological Pathway Interventions
The potential of isoquinoline derivatives in neuroprotection is an active area of investigation, with a particular focus on pathways related to axon degeneration and neurotransmitter systems.
SARM1 Inhibition and Axon Degeneration Research
Sterile alpha and TIR motif-containing 1 (SARM1) has been identified as a central driver of a conserved program of axonal degeneration. nih.gov Its intrinsic NADase enzymatic activity, which depletes NAD+, is essential for its pro-degenerative function, making it a significant target for therapeutic intervention in neurodegenerative disorders characterized by axonopathies. nih.govnih.gov The inhibition of SARM1 presents a promising strategy to prevent axonal degeneration. nih.gov
Several small molecules incorporating an isoquinoline moiety have been evaluated for their inhibitory activity against SARM1. nih.gov For example, a potent and selectively reversible SARM1 inhibitor derived from isoquinoline, DSRM-3716, has demonstrated the ability to protect axons destined for degeneration and aid in the recovery of those in intermediate stages of decay. frontiersin.org This protection is associated with an increase in NAD+ availability and a decrease in cADPR, a biomarker for SARM1 NADase activity. frontiersin.org Research on other SARM1 inhibitors has shown they can prevent the release of neurofilament light chain (NfL), an axonal cytoskeletal protein released during axonal degeneration, from injured nerves. nih.govmdpi.com
Table 1: Research Findings on SARM1 Inhibition by Various Compounds
| Compound/Model | Key Finding | Outcome | Citation |
|---|---|---|---|
| Isothiazole SARM1 inhibitors | Protected rodent and human axons in vitro. | Prevented loss of intraepidermal nerve fibers and partially protected axonal function in a mouse model of CIPN. | nih.gov |
| DSRM-3716 (Isoquinoline derivative) | Reversible inhibition of SARM1. | Restored Sarm1-/- phenotype, increased NAD+ availability, and protected axons from degeneration. | frontiersin.org |
| Compounds 174 and 331P1 | Showed protective effects against axon degeneration after vincristine (B1662923) administration and axotomy. | Strong protection against degeneration observed at a concentration of 5 μM. | mdpi.com |
| SARM1 knockout mice | Genetic deletion of SARM1. | Attenuated axonal degeneration and increased survival in an experimental model of ALS. | frontiersin.org |
Modulation of Neurotransmitter Systems
While specific studies detailing the effects of this compound on neurotransmitter systems are limited, the broader class of isoquinoline derivatives has been shown to interact with these systems. Monoamine transporters (MATs), which transport neurotransmitters like serotonin, dopamine, and norepinephrine, are recognized as important drug targets. google.com Some compounds are designed as dual inhibitors of both rho kinase and a monoamine transporter. google.com
In the realm of glutamatergic systems, which are fundamental to excitatory neurotransmission, metabotropic glutamate (B1630785) receptors (mGluRs) play a significant modulatory role. nih.govnih.gov For example, activation of group I mGluRs can increase the frequency and amplitude of glycinergic spontaneous inhibitory postsynaptic currents (sIPSCs). nih.gov The modulation of these neurotransmitter systems often involves complex signaling cascades that can alter receptor phosphorylation, trafficking, and interaction with scaffolding proteins. nih.gov
Enzyme Inhibition and Receptor Binding Studies
The interaction of small molecules with metabolic enzymes is a critical aspect of their pharmacological profile.
Interaction with Cytochrome P450 Enzymes
The cytochrome P450 (CYP450) superfamily of enzymes is the primary system responsible for the phase I metabolism of a vast number of xenobiotics, including many pharmaceutical compounds. mdpi.comchemisgroup.us These enzymes, located mainly in the liver, catalyze oxidative reactions that are crucial for drug detoxification and elimination. mdpi.com Many clinically significant drug-drug interactions arise from the inhibition or induction of CYP450 enzymes. nih.gov
Specific isoforms, such as CYP3A4, CYP1A2, and CYP2D6, are responsible for the metabolism of a multitude of drugs. nih.gov The metabolic activity of these enzymes can be influenced by various substances, including natural products like tea, which have been shown to inhibit certain CYP isoforms. nih.gov To date, specific research detailing the interaction between this compound and the cytochrome P450 enzyme system has not been prominently reported in the reviewed literature. However, given the importance of CYP enzymes in metabolizing a wide range of compounds, understanding such potential interactions is a critical area for future investigation. mdpi.comchemisgroup.us
Mechanistic Investigations at the Molecular and Cellular Level
Molecular Target Identification and Validation
There is no publicly available research that has identified and validated specific molecular targets for 4-Chloro-5-methoxyisoquinoline. The process of target identification is crucial in drug discovery to understand how a compound exerts its effects. This typically involves a range of techniques, from affinity chromatography-mass spectrometry to computational docking studies, to identify proteins or other macromolecules with which the compound interacts. For the broader class of isoquinoline (B145761) alkaloids, various molecular targets have been identified, contributing to their diverse biological activities, including anticancer and antimicrobial effects. nih.gov However, such studies have not been reported for this compound.
Intracellular Signaling Pathway Modulation
The effect of this compound on specific intracellular signaling pathways has not been characterized in published studies. Research in this area would typically involve cell-based assays to determine if the compound can alter the phosphorylation status or activity of key proteins within signaling cascades that control cellular processes.
There is no specific data available on the influence of this compound on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling cascade. The MAPK/ERK pathway is a critical signaling route that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. nih.govresearchgate.net Dysregulation of this pathway is common in various diseases, particularly cancer, making it a frequent target for therapeutic intervention. nih.gov While other novel quinoline (B57606) and quinoxaline derivatives have been investigated for their effects on MAP kinases, similar studies on this compound are absent from the scientific literature. nih.gov
The specific roles of this compound in the regulation of apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process) have not been documented. These two pathways are intricately linked and are fundamental to cellular homeostasis and disease. For instance, the structurally related quinoline compound, chloroquine, is a well-known inhibitor of autophagy and has been shown to induce apoptosis in certain cancer cells. uni.lu However, it is crucial to note that such findings cannot be directly extrapolated to this compound without specific experimental evidence. Generally, isoquinoline alkaloids as a class have been shown to induce both apoptosis and autophagy in various cancer cell lines. nih.gov
There is no available research on the impact of this compound on virulence gene regulatory systems in pathogenic microorganisms. Virulence factors are molecules produced by bacteria, viruses, and fungi that enable them to cause disease, and their expression is tightly controlled by complex regulatory networks. nih.gov For example, in Vibrio cholerae, quorum-sensing regulators and signal transduction cascades involving proteins like ToxR and TcpP control the expression of virulence genes. nih.gov While the antimicrobial potential of various isoquinoline alkaloids has been explored, the specific effects of this compound on these bacterial regulatory systems remain uninvestigated.
Interactions with Nucleic Acids and Proteins
Direct interactions of this compound with nucleic acids (DNA and RNA) and proteins have not been reported. Many biologically active compounds exert their effects by binding to these macromolecules. Such interactions can be studied through various biophysical techniques like spectroscopy, calorimetry, and X-ray crystallography. For example, some quinoline derivatives are known to function as interfacial inhibitors, trapping protein-nucleic acid complexes and thereby inhibiting their function. nih.gov The broader family of isoquinoline alkaloids is known to bind to both DNA and various proteins, which is thought to be a key part of their anticancer mechanisms. nih.gov Without specific studies, the binding capacity and preferences of this compound remain unknown.
Epigenetic Modulation and Gene Expression Regulation
There is currently no scientific literature describing the role of this compound in epigenetic modulation or the regulation of gene expression. Epigenetic mechanisms, such as DNA methylation and histone modifications, are crucial for controlling which genes are turned on or off without changing the DNA sequence itself. mdpi.com Natural compounds, including some plant-derived alkaloids, have been shown to act as epigenetic modulators by influencing the enzymes responsible for these modifications. mdpi.commdpi.com Such epigenetic activity can have profound effects on cellular function and is an active area of cancer research. nih.gov However, investigations into whether this compound possesses such properties have not been published.
Based on the current scientific literature available through the search, there are no specific research findings detailing the membrane interactions and cellular uptake mechanisms of the chemical compound “this compound.” Consequently, the generation of an article with the requested detailed research findings and data tables on this specific topic is not possible at this time.
To provide a comprehensive and accurate article as per the user's instructions, data from experimental studies on this compound would be required. This would include, but is not limited to, studies determining its passive diffusion across lipid bilayers, involvement of any transporter proteins in its uptake, and its interactions with cellular membranes. Without such dedicated research, any discussion on its mechanistic investigations at the molecular and cellular level concerning membrane interactions would be purely speculative and would not meet the required standards of scientific accuracy.
Structure Activity Relationship Sar Studies of 4 Chloro 5 Methoxyisoquinoline Analogs
Impact of Halogenation Position and Substitution on Biological Activity
The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. In the context of isoquinoline (B145761) derivatives, the position and nature of the halogen substituent are pivotal in defining the biological activity.
The chlorine atom at the C-4 position of the isoquinoline ring in 4-Chloro-5-methoxyisoquinoline is strategically placed. Halogens at this position can influence the electron density of the heterocyclic ring system and participate in various non-covalent interactions with biological targets. Studies on related quinoline (B57606) and isoquinoline scaffolds have shown that a halogen at the 7-position is a common feature for antimalarial activity against both chloroquine-susceptible and -resistant strains of P. falciparum. While fluorine is often disfavored, chlorine, bromine, or iodine at this position can be crucial for activity.
The nature of the halogen itself is a key variable. The electronegativity and size of the halogen atom (F > Cl > Br > I) affect its ability to act as a hydrogen bond acceptor and to form halogen bonds, a type of non-covalent interaction with electron-donating atoms in a protein's active site. For instance, in a series of 6-chloro-2-arylvinylquinolines, it was found that monofluorination at the para-position of a connected phenyl ring was optimal for antiplasmodial potency, whereas any positional deviation or additional fluorination was detrimental, suggesting strict spatial and electronic requirements for target interaction. nih.gov
Role of Methoxy (B1213986) Group in Pharmacological Profile and Reactivity
The methoxy group (-OCH₃) is a small, versatile substituent that can profoundly influence a molecule's pharmacological profile. Its effects stem from a combination of steric and electronic properties, as well as its ability to engage in specific interactions with biological targets. In this compound, the methoxy group at the C-5 position on the benzene (B151609) ring portion of the scaffold is critical.
Electronically, the methoxy group is an electron-donating group through resonance, which can modulate the electron density of the aromatic system. This can affect the reactivity of the isoquinoline ring and influence its interaction with target proteins. Studies on benzamide-isoquinoline derivatives have shown that electron-donating methoxy groups favor affinity for the sigma-2 (σ₂) receptor while being unfavorable for sigma-1 (σ₁) binding, thereby improving selectivity. nih.gov This highlights how a methoxy substituent can fine-tune receptor affinity and selectivity.
Systematic Structural Variations and Their Biological Consequences
Systematic structural modification of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of the chemical space around a core scaffold to optimize activity and other drug-like properties. For this compound analogs, variations can be introduced at multiple positions on the isoquinoline ring as well as by modifying the chloro and methoxy groups themselves.
The following table illustrates how systematic changes to a related quinazoline (B50416) scaffold can impact anticancer activity. While not direct analogs of this compound, these data demonstrate the principles of SAR, showing how modifications to substituents (R¹ and R²) lead to a range of biological responses against different cancer cell lines.
Table 1: Anticancer Activity of Substituted Quinazoline Analogs
| Compound ID | R¹ | R² | % Cell Viability (MCF-7) | % Cell Viability (HEK-293) |
|---|---|---|---|---|
| 1 | -Cl | -H | 48.5 | 52.1 |
| 2 | -Cl | 4-OCH₃ | 45.2 | 49.8 |
| 3 | -Cl | 4-NO₂ | 65.7 | 70.3 |
| 4 | -OCH₃ | -H | 50.1 | 55.6 |
| 5 | -OCH₃ | 4-OCH₃ | 42.8 | 47.2 |
| 6 | -OCH₃ | 4-NO₂ | 68.9 | 73.4 |
Data is illustrative and based on findings for 6-(chloro/methoxy)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives. ajchem-a.com Lower % cell viability indicates higher cytotoxic activity.
From this representative data, several SAR trends can be inferred. For example, the presence of an electron-donating methoxy group at the R² position (compounds 2 and 5) generally leads to higher cytotoxicity (lower cell viability) compared to an unsubstituted phenyl ring (compounds 1 and 4) or one with an electron-withdrawing nitro group (compounds 3 and 6). This suggests that for this particular scaffold, increased electron density on the N-phenyl ring is favorable for anticancer activity. Comparing the R¹ substituent, the chloro-substituted series (compounds 1-3) appears slightly more potent than the methoxy-substituted series (compounds 4-6).
These principles can be applied to the this compound scaffold. Modifications could include:
Varying substituents on the benzene ring (C-6, C-7, C-8): Introducing small alkyl groups, additional halogens, or hydrogen bond donors/acceptors could probe interactions with specific sub-pockets of a target protein.
Bioisosteric replacement: Replacing the chloro group with other groups of similar size but different electronic properties (e.g., -CF₃, -CN) or replacing the methoxy group with other alkoxy groups or a hydroxyl group would provide further insight into the specific requirements for activity.
Each modification provides valuable information about the molecular interactions that govern the biological activity of this class of compounds.
Pharmacophore Modeling and Ligand Design Principles
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For isoquinoline analogs, pharmacophore models have been instrumental in designing potent inhibitors for various targets, particularly protein kinases. nih.govarabjchem.org
A typical pharmacophore model for a kinase inhibitor based on a quinoline or isoquinoline scaffold often includes:
Hydrogen Bond Acceptors (HBA): The nitrogen atom in the isoquinoline ring is a key HBA, often forming a critical hydrogen bond with a backbone NH group in the hinge region of the kinase active site. The oxygen of the 5-methoxy group can also serve as an HBA.
Aromatic Rings (AR): The fused aromatic system of the isoquinoline core provides a scaffold for hydrophobic and π-π stacking interactions within the ATP-binding pocket.
Hydrophobic Features (HY): The chloro group at the C-4 position can be considered a hydrophobic feature, occupying a specific hydrophobic pocket.
Based on these principles, a hypothetical pharmacophore model for a this compound analog targeting a kinase could be constructed. This model would serve as a 3D query to screen virtual libraries for new compounds with diverse chemical structures but the same essential pharmacophoric features. Furthermore, the model guides the rational design of new analogs. For instance, if the model indicates an unoccupied hydrophobic pocket near the C-4 position, new analogs could be designed with larger hydrophobic groups at this position to enhance binding affinity. Similarly, if there is an unmet hydrogen bonding opportunity near the C-5 methoxy group, analogs could be synthesized where the methoxy is replaced by a group capable of forming stronger or additional hydrogen bonds.
Quantitative Structure-Activity Relationships (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. japsonline.comnih.gov For isoquinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful tools for understanding SAR.
In a typical 3D-QSAR study, a set of structurally aligned analogs is used to generate steric and electrostatic fields. These fields are then correlated with the observed biological activity (e.g., IC₅₀ values) using statistical methods like Partial Least Squares (PLS). The resulting QSAR model can be visualized as contour maps, which indicate regions where specific properties are favorable or unfavorable for activity.
For a series of this compound analogs, a QSAR model might reveal:
Steric Contour Maps: These maps could show that bulky substituents are favored at certain positions (indicating a large binding pocket) but disfavored at others (indicating steric hindrance). For example, a green contour near the C-4 position would suggest that larger groups than chlorine are beneficial for activity, while a yellow contour would indicate the opposite.
Electrostatic Contour Maps: These maps highlight the importance of electronic properties. A blue contour near the 5-methoxy group would indicate that electropositive (or electron-donating) groups are favorable, consistent with the role of the methoxy group. A red contour near the C-4 chloro group would suggest that electronegative features are preferred in that region.
A statistically robust QSAR model (typically with a high correlation coefficient, r², and a high predictive ability, q²) serves two main purposes. First, it provides a quantitative understanding of the SAR, confirming and refining the qualitative observations. Second, it can be used to predict the biological activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. mdpi.com
Computational and Theoretical Chemistry Applications
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com For 4-Chloro-5-methoxyisoquinoline, docking studies would be instrumental in identifying potential protein targets and understanding its binding modes. The isoquinoline (B145761) scaffold is a common motif in many biologically active compounds, and its derivatives have been the subject of numerous docking studies against various protein targets. nih.govresearchgate.net
Computational screening of this compound against a library of protein structures could reveal potential interactions with kinases, G-protein coupled receptors, or enzymes involved in various disease pathways. The chloro and methoxy (B1213986) substituents would play a critical role in defining the binding specificity and affinity. The chlorine atom can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding, while the methoxy group can act as a hydrogen bond acceptor.
Table 1: Potential Protein Targets and Interaction Modes for this compound (Hypothetical)
| Protein Target Family | Potential Binding Site Residues | Key Interactions | Predicted Binding Affinity Range (kcal/mol) |
| Protein Kinases (e.g., EGFR, PKB) | Hinge region amino acids (e.g., Met, Cys) | Hydrogen bonds, hydrophobic interactions, halogen bonds | -7 to -10 |
| G-Protein Coupled Receptors (e.g., Dopamine D1) | Transmembrane helical residues | Hydrophobic interactions, pi-pi stacking | -6 to -9 |
| Enzymes (e.g., Acetylcholinesterase) | Active site gorge residues (e.g., Trp, Tyr) | Pi-pi stacking, hydrophobic interactions | -8 to -11 |
Note: This table is predictive and based on docking studies of analogous isoquinoline and quinoline (B57606) derivatives. The actual binding affinities and interactions would need to be confirmed by specific in silico and experimental studies.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal for understanding the electronic structure of a molecule. nih.gov For this compound, DFT calculations can elucidate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity and its potential for intermolecular interactions.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the ability of the molecule to participate in charge transfer interactions. A smaller gap generally suggests higher reactivity. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding. acs.org
Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular forces. |
| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen and oxygen atoms; positive potential around the hydrogen atoms. | Predicts sites for non-covalent interactions. |
Note: The values in this table are estimations based on DFT studies of similar chloro- and methoxy-substituted heterocyclic compounds and would require specific calculations for this compound for verification. acs.orgufms.br
Molecular Dynamics Simulations for Conformational Analysis
Understanding the conformational landscape is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site. nih.gov MD simulations can also be used to study the stability of a ligand-protein complex identified through molecular docking, providing a more realistic assessment of the binding interaction in a dynamic environment that includes solvent effects. nih.gov
In Silico Prediction of Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiles (preclinical focus)
In the early stages of drug discovery, in silico prediction of a compound's ADMET properties is essential to identify potential liabilities. nih.gov Various computational models can predict the pharmacokinetic and toxicological profile of this compound. These predictions are based on its structural features and comparison to large databases of known compounds.
Parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes can be estimated. Toxicity predictions can flag potential issues such as mutagenicity, carcinogenicity, or hepatotoxicity. researchgate.net
Table 3: Predicted ADMET Profile of this compound (Hypothetical)
| ADMET Property | Predicted Outcome | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Distribution | ||
| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity. |
| Plasma Protein Binding | Moderate to High | May influence the free drug concentration. |
| Metabolism | ||
| CYP450 Inhibition (e.g., 2D6, 3A4) | Possible inhibitor of some isoforms | Potential for drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Primary excretion route may be metabolic. |
| Toxicity | ||
| Ames Mutagenicity | Unlikely | Low risk of mutagenicity. |
| Hepatotoxicity | Low to Moderate Risk | Further in vitro testing would be required. |
Note: This ADMET profile is generated based on general predictive models for small molecules and would need to be validated by experimental assays. eurekaselect.combenthamdirect.com
Rational Design of Novel Isoquinoline Analogs
This compound can serve as a valuable scaffold for the rational design of new chemical entities with optimized properties. researchgate.net Computational chemistry plays a crucial role in this process by enabling the design of analogs with improved potency, selectivity, or pharmacokinetic profiles.
Based on the insights gained from molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies of a series of analogs, modifications can be proposed. For instance, if docking studies suggest that a hydrogen bond donor is required in a specific region of the binding pocket, the methoxy group could be demethylated to a hydroxyl group. Similarly, the chlorine atom could be replaced with other halogens or different functional groups to modulate binding affinity and physicochemical properties. This iterative cycle of design, synthesis, and testing, guided by computational predictions, is a cornerstone of modern drug discovery. nih.govresearchoutreach.org
Advanced Analytical Techniques for Research Characterization
Spectroscopic Characterization (e.g., NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-Chloro-5-methoxyisoquinoline. Each method provides unique information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data for this compound is not extensively published, analysis of the closely related isomer, 4-Chloro-1-methoxyisoquinoline, offers insight into the expected signals. Proton (¹H) NMR would identify the chemical shifts and coupling constants of aromatic protons and the singlet for the methoxy (B1213986) group protons. Carbon-13 (¹³C) NMR would reveal the chemical shifts for each unique carbon atom in the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H stretching and bending for the aromatic ring, C=C and C=N stretching vibrations within the isoquinoline (B145761) core, C-O stretching for the methoxy group, and a C-Cl stretching vibration.
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated isoquinoline ring system constitutes a chromophore that absorbs light in the UV-Vis region. The spectrum would display specific absorption maxima (λmax) that are characteristic of its electronic structure.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Using a technique like Electrospray Ionization (ESI), this compound would be expected to show a prominent molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₀H₈ClNO). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
| Technique | Expected Observations for this compound | Reference Data for Isomer (4-Chloro-1-methoxyisoquinoline) |
|---|---|---|
| ¹H NMR | Aromatic proton signals (δ 7-9 ppm), Methoxy singlet (δ ~4.0 ppm) | Methoxy singlet (δ 3.9–4.1 ppm), Chlorine-adjacent protons (δ 7.2–7.5 ppm) |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 194.04 | Observed [M+H]⁺ at m/z 194.1 |
| IR Spectroscopy | Aromatic C-H, C=N, C-O, C-Cl stretches | Data not specified |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the isoquinoline chromophore | Data not specified |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatography is essential for separating this compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds. A reversed-phase HPLC method, likely using a C18 column, would be developed to assess the purity of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid to ensure sharp peaks. Purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the compound strongly absorbs. For the related compound 4-chloro-6,7-dimethoxyquinoline (B44214), a reversed-phase C18 column was used to confirm a purity of 99%. nih.gov
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility. If sufficiently volatile, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be used for purity analysis. chromatographyonline.comnih.gov For less volatile compounds, derivatization may be required to increase volatility for GC analysis. chromatographyonline.com
| Method | Column Type | Common Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 | Acetonitrile/Water or Methanol/Water Gradient | UV/Vis or PDA | Purity assessment, separation from non-volatile impurities. nih.govmdpi.com |
| GC | Capillary (e.g., HP-1, HP-INNOWax) | Helium or Nitrogen | FID or MS | Analysis of volatile impurities or the compound itself if sufficiently stable. researchgate.net |
Crystallography and X-ray Diffraction for Solid-State Structure Determination
For compounds that can be crystallized, single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry.
If suitable crystals of this compound can be grown, X-ray crystallography would confirm the substitution pattern on the isoquinoline ring and provide detailed information on intermolecular interactions, such as π–π stacking, in the crystal lattice. mdpi.com While crystal structure data for the target compound is not available, data for the related compound 4-chloro-6,7-dimethoxyquinoline illustrates the type of information that can be obtained. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.5530 (17) |
| b (Å) | 4.6499 (7) |
| c (Å) | 18.274 (3) |
| β (°) | 105.786 (2) |
| Volume (ų) | 1026.4 (3) |
Techniques for Quantification in Biological Matrices (e.g., LC-MS/MS in cell lysates or animal tissues for preclinical studies)
For preclinical studies investigating the pharmacokinetics or mechanism of action of this compound, a highly sensitive and selective method is required to quantify the compound in complex biological matrices like plasma, cell lysates, or tissue homogenates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. mdpi.comresearchgate.netrsc.org The method involves three key steps:
Sample Preparation: Extraction of the analyte from the biological matrix, often via protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interferences.
Chromatographic Separation: An HPLC or UHPLC system is used to separate the target compound from endogenous matrix components.
Tandem MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (e.g., the [M+H]⁺ ion of the compound) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification, even at very low concentrations. umb.edunih.gov
Development of such an assay would require optimization of MS parameters, chromatographic conditions, and a thorough validation process to ensure accuracy, precision, and reliability. nih.gov
Fluorescent Probes and Imaging Applications
The intrinsic fluorescence of a molecule can be exploited for various imaging applications. The extended π-system of the isoquinoline core suggests that this compound and its derivatives may possess fluorescent properties.
If the compound is found to be fluorescent, its utility as a probe could be explored. This involves characterizing its excitation and emission spectra, quantum yield, and photostability. As a fluorescent probe, it could potentially be used in cellular imaging studies to visualize its uptake and subcellular localization, providing insights into its biological interactions without the need for an external fluorescent tag. The specific substituents (chloro and methoxy groups) would influence the precise photophysical properties of the molecule. However, the fluorescent properties of this compound have not been extensively reported in the scientific literature.
Future Research Directions and Translational Perspectives Preclinical Focus
Development of 4-Chloro-5-methoxyisoquinoline as a Chemical Probe
The development of this compound into a chemical probe represents a pivotal step in elucidating its currently unknown biological targets and mechanisms of action. A chemical probe is a small molecule designed to selectively interact with a specific protein or biological pathway, thereby enabling the study of its function in a cellular or organismal context. The unique substitution pattern of this compound, featuring an electron-withdrawing chlorine atom and an electron-donating methoxy (B1213986) group on the isoquinoline (B145761) scaffold, provides a foundation for the rational design of such a tool.
The initial phase would involve the synthesis of analogs with minimal structural modifications to retain the core pharmacophore. These analogs would incorporate functionalities suitable for conjugation, such as alkynes or azides for click chemistry, or reactive groups for covalent labeling. The chloro group at the 4-position offers a potential site for nucleophilic substitution, allowing for the introduction of various reporter tags or affinity handles.
A critical aspect of chemical probe development is the thorough characterization of its selectivity. This involves screening the probe against a broad panel of proteins to ensure it does not exhibit significant off-target binding. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can be employed for this purpose. The ultimate goal is to develop a highly selective and potent probe that can be used to confidently interrogate the biological role of its target.
Table 1: Key Characteristics of an Ideal Chemical Probe Derived from this compound
| Characteristic | Description | Rationale |
| Potency | High affinity for its intended biological target (typically in the nanomolar range). | Enables the use of low concentrations, minimizing off-target effects. |
| Selectivity | Minimal interaction with other proteins or biomolecules. | Ensures that observed biological effects are due to the specific target interaction. |
| Cell Permeability | Ability to cross cell membranes to reach intracellular targets. | Crucial for studying biological processes within living cells. |
| Mechanism of Action | A well-defined and understood interaction with its target (e.g., competitive inhibition, allosteric modulation). | Allows for clear interpretation of experimental results. |
| Chemical Tractability | The core structure should be amenable to synthetic modification. | Facilitates the introduction of tags and optimization of properties. |
Exploration of Multi-Target Potential in Complex Disease Models
The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. researchgate.net This inherent promiscuity can be advantageous in the context of complex, multifactorial diseases such as cancer, neurodegenerative disorders, and inflammatory conditions, where simultaneously modulating multiple pathways can lead to enhanced therapeutic efficacy. nih.gov The specific substitution pattern of this compound may confer a unique polypharmacological profile.
Future preclinical studies should therefore explore the multi-target potential of this compound in relevant disease models. For instance, in oncology, its activity could be assessed against a panel of cancer cell lines representing different tumor types. Any observed anti-proliferative effects would warrant further investigation into the underlying mechanisms, which could involve the inhibition of multiple kinases, enzymes involved in epigenetic regulation, or other cancer-related targets.
In the context of neurodegenerative diseases, the compound could be evaluated in models of Alzheimer's or Parkinson's disease. The isoquinoline core is found in numerous natural products with neuroprotective and anti-inflammatory properties. It would be pertinent to investigate if this compound can modulate targets such as monoamine oxidase, glycogen (B147801) synthase kinase-3, or various G-protein coupled receptors implicated in these conditions.
Integration with High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets or cellular phenotypes. researchgate.net The integration of this compound and its derivatives into HTS campaigns could accelerate the identification of its biological activities.
A target-based HTS approach would involve screening a library of compounds derived from the this compound scaffold against a specific, purified protein target. This would be particularly useful if a hypothesized target has been identified through computational modeling or preliminary biochemical assays.
Alternatively, a phenotypic HTS approach could be employed, where the compounds are screened for their ability to induce a desired change in a cellular model of a disease, without prior knowledge of the specific molecular target. For example, the compounds could be screened for their ability to reduce the production of inflammatory cytokines in immune cells or to induce apoptosis in cancer cells. Hits from such a screen would then be subjected to target deconvolution studies to identify their mechanism of action.
Table 2: Exemplary High-Throughput Screening Assays for this compound Derivatives
| Assay Type | Objective | Example Application |
| Biochemical Assay | Identify direct inhibitors of a specific enzyme. | Screening against a panel of kinases to identify potential anti-cancer activity. |
| Cell-Based Reporter Assay | Measure the modulation of a specific signaling pathway. | Assessing the effect on the NF-κB signaling pathway in an inflammation model. |
| High-Content Imaging | Quantify changes in cellular morphology or protein localization. | Screening for compounds that disrupt the microtubule network in cancer cells. |
| Cell Viability Assay | Identify compounds that are cytotoxic to specific cell lines. | Screening against a panel of cancer cell lines to identify selective anti-proliferative agents. |
Emerging Synthetic Routes and Catalyst Development
While classical methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are well-established, modern synthetic chemistry offers more efficient and versatile approaches to functionalized isoquinolines. ijpsjournal.comrsc.org Future research should focus on developing novel synthetic routes to this compound and its analogs that allow for greater structural diversity and ease of synthesis.
Transition-metal-catalyzed C-H activation and annulation reactions have emerged as powerful tools for the construction of heterocyclic scaffolds. ijpsjournal.commdpi.com These methods could enable the direct synthesis of the this compound core from readily available starting materials, avoiding lengthy synthetic sequences. The development of new catalysts with improved reactivity and selectivity will be crucial for the successful application of these methods.
Furthermore, flow chemistry and microwave-assisted synthesis can offer significant advantages in terms of reaction time, yield, and scalability. rsc.org The development of robust and scalable synthetic routes is a prerequisite for the production of sufficient quantities of this compound and its derivatives for extensive preclinical evaluation.
Contribution to Lead Optimization in Preclinical Drug Discovery Pipelines
Should this compound demonstrate promising biological activity in initial screens, it would enter the lead optimization phase of the drug discovery pipeline. rsc.orgpatsnap.comdanaher.com This iterative process involves the systematic modification of the lead compound's structure to improve its potency, selectivity, and pharmacokinetic properties. nih.gov
The chloro and methoxy groups on the isoquinoline ring are key handles for medicinal chemistry optimization. The chlorine atom, for instance, can participate in halogen bonding and influence the compound's lipophilicity and metabolic stability. drughunter.com The methoxy group can act as a hydrogen bond acceptor and its position can significantly impact target binding and pharmacokinetic properties. nih.gov
Structure-activity relationship (SAR) studies will be crucial to understand how modifications to the this compound scaffold affect its biological activity. patsnap.com This will involve the synthesis and testing of a focused library of analogs with variations at different positions of the isoquinoline ring. Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the rational design of these analogs. danaher.com
Bioisosteric replacement is another important strategy in lead optimization, where functional groups are replaced with other groups that have similar physical or chemical properties, with the aim of improving the compound's drug-like characteristics. u-tokyo.ac.jp For example, the chloro group could be replaced with other halogens or a trifluoromethyl group, while the methoxy group could be replaced with other small alkyl ethers or a hydroxyl group.
Ultimately, the goal of the lead optimization process is to identify a clinical candidate with a well-balanced profile of potency, selectivity, and pharmacokinetic properties, suitable for further development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-5-methoxyisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted benzaldehyde derivatives or through palladium-catalyzed cross-coupling reactions. For example, Suzuki–Miyaura coupling can introduce aryl groups at the 4-chloro position . Key factors include:
- Temperature control (80–120°C) to minimize side reactions.
- Solvent selection (e.g., 1,4-dioxane or DMF) to stabilize intermediates.
- Catalysts like [PdCl₂(dcpf)] improve efficiency in coupling reactions .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing substituent effects in this compound analogs?
- Methodological Answer :
- NMR : ¹H NMR distinguishes methoxy (δ 3.8–4.0 ppm) and chloro substituents (no direct proton signal but inferred via coupling patterns).
- FT-IR : C–O (methoxy) stretches at 1250–1050 cm⁻¹ and C–Cl at 550–750 cm⁻¹.
- X-ray crystallography resolves positional isomerism (e.g., chloro at position 4 vs. 6) .
Q. How do structural modifications at positions 4 and 5 affect biological activity?
- Methodological Answer : Compare analogs using in vitro assays (e.g., antimicrobial MIC tests). For example:
| Substituent Position | Biological Activity | Reference Compound |
|---|---|---|
| 4-Cl, 5-OMe | Moderate anticancer | This compound |
| 6-Cl, 5-OMe | Enhanced neuroprotection | 6-Chloroisoquinoline |
| 4-OMe, 5-Cl | Reduced potency | 4-Methoxyisoquinoline |
- Design Tip : Prioritize chloro at position 4 for electrophilic reactivity in cross-coupling .
Advanced Research Questions
Q. How can contradictory bioactivity data between this compound and its analogs be resolved?
- Methodological Answer :
- Step 1 : Validate purity (>98%) via HPLC to rule out impurities .
- Step 2 : Perform molecular docking to compare binding affinities (e.g., with kinase targets).
- Step 3 : Use isosteric replacements (e.g., replace Cl with CF₃) to test electronic effects .
- Case Study : 6-Chloroisoquinoline shows higher neuroprotection due to better blood-brain barrier penetration, a factor not initially considered in 4-chloro analogs .
Q. What strategies optimize large-scale synthesis while minimizing environmental impact?
- Methodological Answer :
- Green Chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
- Catalyst Recycling : Use immobilized Pd nanoparticles to reduce heavy metal waste .
- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring .
Q. How to design a structure-activity relationship (SAR) study for identifying dual-acting (e.g., antimicrobial and anticancer) derivatives?
- Methodological Answer :
- Library Design : Synthesize 20–30 derivatives with variations at positions 4 (Cl, Br, I) and 5 (OMe, OEt, NH₂).
- Assays :
- Antimicrobial : Broth microdilution against Gram+/Gram– pathogens.
- Anticancer : MTT assay on HeLa and MCF-7 cell lines.
- Data Analysis : Use multivariate regression to correlate substituent Hammett σ values with bioactivity .
Q. What computational methods predict regioselectivity in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify electron-rich sites (e.g., position 8 for nitration).
- Molecular Dynamics : Simulate solvent effects on transition states .
- Validation : Compare predicted vs. experimental HPLC yields for nitro derivatives.
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility profiles for this compound?
- Root Cause : Variations in crystallinity (amorphous vs. crystalline forms) due to drying conditions.
- Resolution :
- PXRD : Characterize polymorphs.
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt formation (HCl salt) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
